N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)sulfanylacetamide
Description
N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)sulfanylacetamide is a synthetic sulfanylacetamide derivative featuring a quinazoline core substituted with a methyl group at the 2-position and a 4-methylbenzyl group attached via a thioether linkage. This compound’s structure combines a lipophilic 4-methylbenzyl moiety with a planar quinazoline ring, which may influence its binding affinity to biological targets.
Properties
Molecular Formula |
C19H19N3OS |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-9-15(10-8-13)11-20-18(23)12-24-19-16-5-3-4-6-17(16)21-14(2)22-19/h3-10H,11-12H2,1-2H3,(H,20,23) |
InChI Key |
WIKDRLXOWNUVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)sulfanylacetamide is its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of sulfonamide derivatives, including those related to this compound, against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed a significant reduction in cell viability, suggesting that these compounds can induce apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| MCF-7 | 15 | 3.1 |
| HCT116 | 11 | 4.0 |
Enzyme Inhibition
Research has demonstrated that this compound can act as an enzyme inhibitor, particularly against targets relevant to cancer and metabolic disorders.
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on key enzymes involved in tumor progression and metabolic pathways. For instance, it has shown potential in inhibiting acetylcholinesterase and α-glucosidase, which are important for managing conditions like Alzheimer's disease and Type 2 diabetes mellitus, respectively .
Antimicrobial Properties
This compound has also been studied for its antimicrobial properties. Compounds with similar structures have exhibited activity against various bacterial strains.
Antimicrobial Activity Evaluation
In vitro studies have shown that derivatives of this compound possess significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 6.25 µg/ml |
| Staphylococcus aureus | 12.5 µg/ml |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the quinazoline moiety or the sulfonamide group can enhance the biological activity of this compound.
Insights from SAR Studies
Recent research has focused on optimizing the substituents on the quinazoline ring to improve selectivity and potency against cancer cell lines. The findings suggest that specific modifications can lead to enhanced efficacy while minimizing toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Structural Differences :
- Quinazoline Modification : The quinazoline ring is substituted with a 3-(4-methylphenyl) group and a 4-oxo-3,4-dihydro motif, introducing additional hydrogen-bonding capacity.
- Acetamide Substituent : The terminal group is a 4-acetamidophenyl, which enhances polarity compared to the 4-methylbenzyl group in the target compound.
- Physicochemical Properties: The 4-oxo group increases hydrogen bond acceptor count (HBA = 4 vs. 3 in the target compound).
N-[(2-Chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide
- Structural Differences :
- Aromatic Substituent : A 2-chlorobenzyl group replaces the 4-methylbenzyl group, introducing electron-withdrawing effects.
- Quinazoline Core : Lacks the 2-methyl substitution present in the target compound.
- Computed Properties :
- Molecular Weight : 343.8 g/mol (vs. ~352 g/mol for the target compound).
- Lipophilicity : XLogP3 = 3.9, indicating moderate hydrophobicity, likely higher than the target compound due to the chloro substituent.
- Rotatable Bonds : 5, similar to the target compound, suggesting comparable conformational flexibility.
Data Table: Comparative Analysis
Key Research Findings
Chlorine vs. Methyl Effects : The 2-chloro substituent in increases lipophilicity (XLogP3 = 3.9) compared to the target compound’s 4-methylbenzyl group, which may favor blood-brain barrier penetration but reduce solubility.
Synthetic Accessibility : The absence of an oxo or acetamido group in the target compound simplifies synthesis compared to the analogs in , though crystallographic data (e.g., via SHELX refinement ) would be critical for confirming its stereoelectronic properties.
Q & A
Q. Key Reaction Conditions :
What safety protocols are critical when handling this compound?
Answer:
Critical safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection if airborne particles are generated .
- Ventilation : Perform reactions in a fume hood, especially during steps involving volatile solvents (e.g., acetic acid) .
- Waste Disposal : Segregate halogenated and non-halogenated waste. Consult institutional guidelines for hazardous waste disposal .
Note : Acute toxicity data for this specific compound are limited; assume precautionary handling based on structural analogs (e.g., sulfonamide/quinazolinone derivatives) .
How is the crystal structure of this compound determined?
Answer:
X-ray crystallography is the gold standard. Key steps include:
Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).
Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K.
Structure Solution/Refinement : Employ SHELX programs (SHELXD for phasing, SHELXL for refinement). Typical parameters:
Q. Software Tools :
Advanced Research Questions
How can reaction yields be optimized for the sulfanylacetamide coupling step?
Answer:
Yield optimization strategies include:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiol group.
- Temperature Control : Microwave-assisted synthesis (100–120°C, 30 mins) reduces side reactions .
Case Study : Replacing glacial acetic acid with DMF increased yield from 65% to 82% in analogous sulfonamide couplings .
How to reconcile divergent bioactivity data reported for quinazolinyl-sulfanylacetamide derivatives?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
- Structural Analogues : Subtle changes (e.g., 4-methyl vs. 4-chloro substitution) drastically alter binding to targets like EGFR or PARP .
Q. Mitigation Strategies :
- Meta-Analysis : Compare IC₅₀ values across ≥3 independent studies.
- Molecular Dynamics (MD) : Simulate ligand-target interactions to identify critical binding residues .
What computational methods predict the compound’s pharmacokinetic properties?
Answer:
Use in silico tools to estimate:
- Lipophilicity (LogP) : SwissADME or Molinspiration (predicted LogP = 3.2 ± 0.3) .
- Metabolic Stability : CYP450 inhibition assessed via docking (AutoDock Vina) into CYP3A4/2D6 active sites .
- Toxicity : ProTox-II predicts hepatotoxicity risk (probability: 72%) based on structural alerts .
Validation : Cross-reference with experimental ADME data from rodent models (if available).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
